molecular formula C17H26ClNO3 B3821382 1-(2,3-dimethoxyphenyl)octahydro-4a(2H)-isoquinolinol hydrochloride

1-(2,3-dimethoxyphenyl)octahydro-4a(2H)-isoquinolinol hydrochloride

Cat. No. B3821382
M. Wt: 327.8 g/mol
InChI Key: ZSXKJIXSOKFYQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,3-dimethoxyphenyl)octahydro-4a(2H)-isoquinolinol hydrochloride, also known as A-85380, is a compound that belongs to the family of isoquinoline alkaloids. It is a potent and selective agonist of the nicotinic acetylcholine receptor (nAChR), which is a type of receptor that is involved in many physiological processes in the nervous system.

Mechanism of Action

1-(2,3-dimethoxyphenyl)octahydro-4a(2H)-isoquinolinol hydrochloride acts as an agonist of nAChRs, which are ligand-gated ion channels that are activated by the neurotransmitter acetylcholine. When 1-(2,3-dimethoxyphenyl)octahydro-4a(2H)-isoquinolinol hydrochloride binds to the α4β2 subtype of nAChRs, it causes the channel to open and allow the influx of cations such as sodium and calcium into the cell. This leads to depolarization of the cell membrane and the initiation of an action potential, which is the basis of neuronal signaling in the nervous system.
Biochemical and Physiological Effects:
The activation of nAChRs by 1-(2,3-dimethoxyphenyl)octahydro-4a(2H)-isoquinolinol hydrochloride has a wide range of biochemical and physiological effects, depending on the subtype of receptor and the location in the body. In the brain, 1-(2,3-dimethoxyphenyl)octahydro-4a(2H)-isoquinolinol hydrochloride has been shown to enhance cognitive function, improve attention and memory, and reduce anxiety and depression. It has also been shown to have analgesic effects and to reduce the rewarding effects of drugs of abuse such as nicotine and cocaine. In the peripheral nervous system, 1-(2,3-dimethoxyphenyl)octahydro-4a(2H)-isoquinolinol hydrochloride has been shown to have anti-inflammatory and neuroprotective effects, and to modulate the release of various neurotransmitters and hormones.

Advantages and Limitations for Lab Experiments

1-(2,3-dimethoxyphenyl)octahydro-4a(2H)-isoquinolinol hydrochloride is a valuable tool for studying the function and regulation of nAChRs in vitro and in vivo. Its high affinity and selectivity for the α4β2 subtype of nAChRs make it a useful ligand for labeling and imaging these receptors, as well as for studying their pharmacology and signaling pathways. However, 1-(2,3-dimethoxyphenyl)octahydro-4a(2H)-isoquinolinol hydrochloride has some limitations for lab experiments, including its relatively low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are many future directions for research on 1-(2,3-dimethoxyphenyl)octahydro-4a(2H)-isoquinolinol hydrochloride and nAChRs. One area of interest is the development of new drugs targeting nAChRs for the treatment of various neurological and psychiatric disorders, such as Alzheimer's disease, schizophrenia, and addiction. Another area of interest is the investigation of the role of nAChRs in the immune system and the development of new immunomodulatory drugs. Finally, the use of 1-(2,3-dimethoxyphenyl)octahydro-4a(2H)-isoquinolinol hydrochloride and other nAChR ligands in combination with other techniques such as optogenetics and electrophysiology may provide new insights into the function and regulation of nAChRs in the nervous system.

Scientific Research Applications

1-(2,3-dimethoxyphenyl)octahydro-4a(2H)-isoquinolinol hydrochloride has been widely used in scientific research as a tool to study the function and regulation of nAChRs. It has been shown to have high affinity and selectivity for the α4β2 subtype of nAChRs, which is the most abundant subtype in the brain. 1-(2,3-dimethoxyphenyl)octahydro-4a(2H)-isoquinolinol hydrochloride has been used to investigate the role of nAChRs in various physiological processes, including learning and memory, addiction, pain, and mood regulation. It has also been used to study the pharmacology of nAChRs and to develop new drugs targeting these receptors.

properties

IUPAC Name

1-(2,3-dimethoxyphenyl)-2,3,4,5,6,7,8,8a-octahydro-1H-isoquinolin-4a-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO3.ClH/c1-20-14-8-5-6-12(16(14)21-2)15-13-7-3-4-9-17(13,19)10-11-18-15;/h5-6,8,13,15,18-19H,3-4,7,9-11H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSXKJIXSOKFYQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C2C3CCCCC3(CCN2)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,3-Dimethoxyphenyl)octahydro-4a(2H)-isoquinolinol hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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